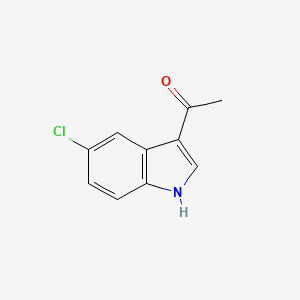

1-(5-chloro-1H-indol-3-yl)ethanone

Description

BenchChem offers high-quality 1-(5-chloro-1H-indol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-1H-indol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUBXJIHEAWOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376622 | |

| Record name | 1-(5-chloro-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51843-24-4 | |

| Record name | 1-(5-chloro-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-(5-chloro-1H-indol-3-yl)ethanone

Abstract

1-(5-chloro-1H-indol-3-yl)ethanone is a pivotal heterocyclic ketone that serves as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. The indole nucleus, particularly when functionalized at the C3 position, is a classic "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This guide provides an in-depth exploration of the primary synthetic methodologies for preparing 1-(5-chloro-1H-indol-3-yl)ethanone, designed for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings, explain the causality behind critical experimental choices, and provide detailed, actionable protocols for the most effective synthetic routes, including Friedel-Crafts acylation and Vilsmeier-Haack type reactions.

Introduction: The Strategic Importance of 3-Acylindoles

The indole ring system is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3] The introduction of an acetyl group at the C3 position, as in 1-(5-chloro-1H-indol-3-yl)ethanone, creates a powerful synthetic handle. This ketone functionality allows for a multitude of subsequent chemical transformations, enabling the construction of more complex molecular architectures. The 5-chloro substituent further modulates the electronic properties and lipophilicity of the molecule, often enhancing binding affinity to biological targets.

This guide moves beyond a simple recitation of procedures to offer a scientist's perspective on why certain methods are chosen over others, focusing on regioselectivity, reaction efficiency, and scalability.

Core Synthetic Strategies: An Overview

The synthesis of 3-acylindoles, such as our target compound, is dominated by electrophilic substitution reactions, leveraging the high nucleophilicity of the indole ring, particularly at the C3 position. The primary strategies include:

-

Direct Friedel-Crafts Acylation: This is the most conceptually straightforward approach, involving the reaction of 5-chloroindole with an acylating agent in the presence of a Lewis or Brønsted acid catalyst.[3][4][5] While direct, it faces challenges with competing N-acylation and potential side reactions under harsh acidic conditions.[3]

-

Vilsmeier-Haack Type Acylation: A milder alternative to classical Friedel-Crafts conditions, this method uses a substituted amide (like N,N-dimethylacetamide) and an activating agent (like phosphorus oxychloride) to generate a less aggressive electrophile that readily acylates the electron-rich indole ring.[6][7]

-

Organometallic Pathways: These routes, often involving Grignard reagents, offer a different strategic approach. A common variant involves the reaction of a methyl Grignard reagent with a pre-functionalized indole, such as 5-chloroindole-3-carbonitrile, followed by hydrolysis to yield the ketone.[8][9]

Each of these methodologies will be explored in detail, with a focus on mechanism and practical application.

Method 1: Microwave-Assisted Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic C-C bond-forming reaction.[10] Its modern application often involves microwave irradiation to accelerate reaction times and improve yields. The reaction proceeds via an electrophilic acylium ion, which is attacked by the nucleophilic C3 position of the indole.

Mechanistic Rationale and Causality

The core of the reaction is the generation of a potent electrophile. A Lewis acid catalyst, such as a metal triflate, coordinates to the acylating agent (e.g., acetic anhydride), making it more susceptible to nucleophilic attack by the indole.

Causality Behind Experimental Choices:

-

Acylating Agent: Acetic anhydride is often employed as it is less volatile and corrosive than acetyl chloride.[11]

-

Catalyst: Metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) are highly effective Lewis acids that can be used in catalytic amounts. They are often preferred over stoichiometric amounts of traditional catalysts like AlCl₃, which can lead to complex formation with the product and more difficult workups.[5][11]

-

Reaction Medium: The use of ionic liquids can enhance reaction rates and selectivity by stabilizing the charged intermediates.[11]

-

Microwave Irradiation: This technique provides rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields compared to conventional heating.

Detailed Experimental Protocol

The following protocol is based on a microwave-assisted procedure for the acylation of 5-chloroindole.[11]

Step-by-Step Methodology:

-

To a 10 mL glass microwave reaction tube, sequentially add 5-chloroindole (1.0 mmol, 151.6 mg), acetic anhydride (1.0 mmol, 94 µL), a metal triflate catalyst (e.g., Sc(OTf)₃, 0.01 mmol, 4.9 mg), and an ionic liquid (e.g., [bmim][BF₄], 1.0 mmol, 226 mg).

-

Seal the reaction tube with a polytetrafluoroethylene cap and place it inside a single-mode microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for a specified time (e.g., 5-15 minutes), as determined by reaction optimization.

-

After the reaction is complete, allow the tube to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).[11]

-

Combine the organic layers and wash sequentially with deionized water (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and finally with saturated brine (2 x 10 mL).[11]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of n-hexane/ethyl acetate (e.g., starting from 10:0 to 8:2) to afford the pure target compound.[11]

Data Presentation

| Parameter | Value | Purpose |

| 5-Chloroindole | 1.0 equiv | Substrate |

| Acetic Anhydride | 1.0 equiv | Acylating Agent |

| Catalyst (e.g., Sc(OTf)₃) | 1 mol% | Lewis Acid Activator |

| Microwave Temperature | 100-120 °C | Reaction Acceleration |

| Reaction Time | 5-15 min | Optimized for completion |

| Typical Yield | >85% | Varies with conditions |

Method 2: Vilsmeier-Haack Type Acylation

The Vilsmeier-Haack reaction is a powerful tool for the formylation or acylation of electron-rich aromatic and heterocyclic compounds.[7][12] By substituting N,N-dimethylformamide (DMF) with N,N-dimethylacetamide (DMA), the reaction can be adapted to introduce an acetyl group. This method is often advantageous due to its milder conditions and high regioselectivity for the C3 position of indoles.

Mechanistic Rationale and Causality

The reaction begins with the activation of DMA by phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, often called the Vilsmeier reagent. This reagent is then attacked by the C3 position of 5-chloroindole. The resulting intermediate is subsequently hydrolyzed during aqueous workup to reveal the ketone.

Causality Behind Experimental Choices:

-

Reagents: The DMA/POCl₃ combination is a cost-effective and highly efficient system for generating the acetylating electrophile in situ.

-

Temperature Control: The initial formation of the Vilsmeier reagent is typically performed at low temperatures (e.g., 0 °C) to control its exothermic nature. The subsequent reaction with the indole is often heated to ensure complete conversion.[13]

-

Workup: The workup is a critical step. The reaction mixture is poured into an ice-cold basic solution (e.g., sodium carbonate or sodium hydroxide). This neutralizes the acidic reaction medium and hydrolyzes the iminium intermediate to the final ketone product.[13]

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the Vilsmeier-Haack acylation of indoles.[13]

Step-by-Step Methodology:

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, place N,N-dimethylacetamide (DMA, 5.0 equiv) and cool the flask in an ice bath to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise to the cooled DMA with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the resulting solution at 0 °C for an additional 15-20 minutes to ensure full formation of the Vilsmeier reagent.

-

Prepare a solution of 5-chloroindole (1.0 equiv) in a minimal amount of DMA and add it dropwise to the Vilsmeier reagent.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 2-3 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice containing a saturated solution of sodium carbonate until the mixture is basic (pH > 8).

-

Stir the resulting suspension for 30 minutes, then extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, n-hexane/ethyl acetate) to yield the pure ketone.

Data Presentation

| Parameter | Value | Purpose |

| 5-Chloroindole | 1.0 equiv | Substrate |

| N,N-Dimethylacetamide | 5.0 equiv | Reagent & Solvent |

| Phosphorus Oxychloride | 1.5 equiv | Activating Agent |

| Reaction Temperature | 80-90 °C | Drives reaction to completion |

| Reaction Time | 2-3 hours | Typical duration |

| Typical Yield | 75-90% | Generally high and reliable |

Purification and Structural Verification

Regardless of the synthetic route employed, the final product requires rigorous purification and characterization to ensure its identity and purity for subsequent applications.

-

Purification: Flash column chromatography on silica gel is the standard method for purifying 1-(5-chloro-1H-indol-3-yl)ethanone. A mobile phase consisting of a gradient of n-hexane and ethyl acetate is typically effective at separating the product from starting materials and byproducts.[11]

-

Characterization: The structure of the final compound should be confirmed using a suite of spectroscopic techniques:

-

¹H NMR: Will show characteristic signals for the aromatic protons on the indole ring, the N-H proton (a broad singlet), and the methyl protons of the acetyl group (a sharp singlet around 2.5 ppm).

-

¹³C NMR: Will confirm the number of unique carbons and show characteristic shifts for the carbonyl carbon (~190-195 ppm) and the carbons of the indole ring system.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₁₀H₈ClNO, MW: 193.63 g/mol ).[14][15]

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1640-1660 cm⁻¹ is indicative of the conjugated ketone carbonyl group.

-

Conclusion

The synthesis of 1-(5-chloro-1H-indol-3-yl)ethanone is readily achievable through several well-established methodologies. The choice of synthetic route depends on factors such as available starting materials, desired scale, and tolerance for specific reagents.

-

The Microwave-Assisted Friedel-Crafts Acylation offers a rapid and high-yielding pathway, representing a modern, efficient approach.

-

The Vilsmeier-Haack Type Acylation provides a reliable and often milder alternative, with excellent regioselectivity and consistently good yields, making it a robust choice for many laboratory settings.

This guide has provided the foundational knowledge, mechanistic insight, and practical protocols necessary for the successful synthesis and validation of this valuable chemical building block, empowering researchers to advance their work in medicinal chemistry and drug discovery.

References

-

Biswas, K. M., & Jackson, A. H. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles . Tetrahedron, 29(1), 227-235. Available at: [Link]

-

El-Dean, A. M. K., et al. (2016). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions . ResearchGate. Available at: [Link]

-

Biswas, K.M., & Jackson, A.H. Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles . Sciencemadness.org. Available at: [Link]

-

Vilsmeier-Haack Reaction . Chemistry Steps. Available at: [Link]

-

Patil, P. et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . Pharma Science Monitor. Available at: [Link]

-

Grignard Reaction . Organic Chemistry Portal. Available at: [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM . ADICHEMISTRY. Available at: [Link]

-

Friedel–Crafts reaction . Wikipedia. Available at: [Link]

-

Friedel-Crafts acylation . YouTube. Available at: [Link]

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) . Master Organic Chemistry. Available at: [Link]

-

Friedel-Crafts Acylation . Organic Chemistry Portal. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. Available at: [Link]

-

Reactions of Grignard Reagents . Master Organic Chemistry. Available at: [Link]

-

3-Acetylindoles: Synthesis, Reactions and Biological Activities . ResearchGate. Available at: [Link]

-

Wang, X., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles . Chemical Society Reviews. Available at: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. Available at: [Link]

-

Synthesis of 1-(1,5-Dimethyl-1H-indol-3-yl)-1-ethanone . PrepChem.com. Available at: [Link]

-

Sureshbabu, H. M., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone . International Journal of ChemTech Research. Available at: [Link]

- CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone. Google Patents.

-

Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids . RSC Advances. Available at: [Link]

-

Ostrowska, K. (2017). Synthesis of 1-indanones with a broad range of biological activity . Beilstein Journal of Organic Chemistry. Available at: [Link]

-

1-(5-Chloro-1H-indol-3-yl)ethanone . MOLBASE. Available at: [Link]

-

Kumar, B. V. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl) . Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

He, H., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer . European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. ijpcbs.com [ijpcbs.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 1-(5-CHLORO-1H-INDOL-3-YL)ETHANONE | 51843-24-4 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. prepchem.com [prepchem.com]

- 14. chemscene.com [chemscene.com]

- 15. 51843-24-4 CAS MSDS (1-(5-CHLORO-1H-INDOL-3-YL)ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 1-(5-chloro-1H-indol-3-yl)ethanone: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a foundational heterocyclic motif in medicinal chemistry, serving as the structural core for numerous natural products and synthetic drugs.[1][2] Among its halogenated derivatives, the 5-chloro-indole scaffold has emerged as a "privileged structure," underpinning the development of compounds with a wide spectrum of biological activities.[1] This guide focuses on a key derivative, 1-(5-chloro-1H-indol-3-yl)ethanone , also known as 3-Acetyl-5-chloroindole . This compound is not only a subject of academic interest but also a valuable intermediate in the synthesis of complex pharmaceutical agents. Its unique electronic and steric properties make it a versatile building block for creating novel therapeutics, particularly in oncology and infectious diseases.[1][2] This document provides a comprehensive technical overview of its chemical properties, modern synthetic methodologies, spectroscopic signature, and its pivotal role in drug discovery.

Core Chemical and Physical Properties

1-(5-chloro-1H-indol-3-yl)ethanone is a stable, solid compound under standard conditions.[3] Its core identity and physical characteristics are crucial for its handling, reaction setup, and analytical characterization.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-(5-chloro-1H-indol-3-yl)ethanone | [4] |

| Synonyms | 3-Acetyl-5-chloroindole | [4] |

| CAS Number | 51843-24-4 | [3][4][5][6][7] |

| Molecular Formula | C₁₀H₈ClNO | [3][4][5][8] |

| Molecular Weight | 193.63 g/mol |[3][5][7][8] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid | [3] |

| Melting Point | 229-234°C | [3] |

| Boiling Point | 367.9 ± 22.0 °C (Predicted) | [5] |

| Density | 1.332 g/cm³ (Predicted) | [5] |

| pKa | 14.46 ± 0.30 (Predicted) | [5] |

| Storage | Store long-term in a cool, dry place under an inert atmosphere (2-8°C). |[3][5][7] |

Spectroscopic Characterization: A Predictive Analysis

Definitive structural elucidation relies on a combination of spectroscopic techniques. While specific spectra for this compound require experimental acquisition, its structure allows for a robust prediction of its spectroscopic signature.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, amine, and acetyl protons.[9]

-

N-H Proton: A broad singlet is anticipated in the downfield region (δ 10.0-12.0 ppm), characteristic of an indole NH. Its chemical shift can be sensitive to solvent and concentration.[9]

-

Aromatic Protons: The indole ring protons will appear in the aromatic region (δ 7.0-8.5 ppm). The proton at the C4 position will likely be the most downfield aromatic signal due to the deshielding effects of the adjacent chlorine and the fused ring system. The protons at C2, C6, and C7 will also present characteristic splitting patterns (doublets or doublet of doublets).

-

Acetyl Protons: The methyl protons of the acetyl group (-COCH₃) are expected to appear as a sharp singlet in the upfield region (δ 2.4-2.6 ppm).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals for the 10 carbon atoms in the molecule.[9]

-

Carbonyl Carbon: The ketone carbonyl carbon (C=O) will be the most downfield signal, typically appearing around δ 190-200 ppm.

-

Aromatic Carbons: The eight carbons of the indole ring will resonate in the δ 110-140 ppm range. The carbon attached to the chlorine (C5) will have its chemical shift influenced by the halogen, while the other carbons will show shifts typical for a substituted indole system.[9]

-

Methyl Carbon: The acetyl methyl carbon (-CH₃) will be the most upfield signal, expected around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

-

C=O Stretch: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the conjugated ketone carbonyl group.

-

Aromatic C-H and C=C Stretches: Multiple peaks will be observed in the 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C) regions.

-

C-Cl Stretch: A signal in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 193.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z = 195 with an intensity approximately one-third of the molecular ion peak. This is a definitive indicator of a monochlorinated compound.

-

Key Fragmentation: A likely fragmentation pathway is the loss of the acetyl group (•CH₃CO), leading to a significant fragment ion at m/z = 150.

Synthesis and Purification

The acylation of indoles at the C3 position is a cornerstone reaction in heterocyclic chemistry.[10] Modern methods, particularly microwave-assisted organic synthesis (MAOS), have significantly improved the efficiency of this transformation, offering reduced reaction times and higher yields compared to conventional heating.[11][12][13]

Microwave-Assisted Friedel-Crafts Acylation

This protocol describes an efficient synthesis of 1-(5-chloro-1H-indol-3-yl)ethanone from 5-chloroindole and acetic anhydride.[6][14] The use of a metal triflate catalyst in an ionic liquid under microwave irradiation provides a rapid and clean reaction.[11]

Step-by-Step Protocol:

-

Vessel Charging: To a 10 mL glass vessel suitable for a monomode microwave reactor, add 5-chloroindole (1 mmol), acetic anhydride (1 mmol), a metal triflate catalyst (e.g., Y(OTf)₃, 0.01 mmol), and an ionic liquid (e.g., [BMI]BF₄, 1 mmol).[6][11][14]

-

Microwave Irradiation: Seal the vessel with a Teflon cap and place it in the microwave reactor. Irradiate the mixture under optimized conditions of temperature and time to drive the reaction to completion.[6][14]

-

Cooling and Extraction: Once the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (Et₂O).[6][14]

-

Aqueous Wash: Wash the combined ether layers sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally with brine (saturated NaCl solution).[6][14]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6][14]

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient elution system such as n-hexane/ethyl acetate to isolate the pure 1-(5-chloro-1H-indol-3-yl)ethanone.[6][14]

Chemical Reactivity and Role in Drug Discovery

The true value of 1-(5-chloro-1H-indol-3-yl)ethanone lies in its utility as a versatile synthetic intermediate.[15] The 5-chloro-indole scaffold is a key pharmacophore that has been incorporated into molecules targeting a range of biological pathways.[1][2]

Reactivity Profile

-

Indole Nitrogen (N1): The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for alkylation or acylation at the nitrogen position.

-

Acetyl Group (C3): The carbonyl group can undergo various reactions, such as reduction to an alcohol or conversion to an oxime. The adjacent methyl protons are weakly acidic and can participate in condensation reactions (e.g., with aldehydes) under basic conditions.[16][17]

-

Aromatic Ring: The electron-rich indole ring is susceptible to further electrophilic substitution, although the existing acetyl group at C3 deactivates the ring somewhat.

Application in Medicinal Chemistry

Derivatives of the 5-chloro-indole core have demonstrated potent activity as inhibitors of crucial signaling pathways that are frequently dysregulated in diseases like cancer.[1][2] For example, molecules built upon this scaffold have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are key targets in non-small cell lung cancer and melanoma.[18][19]

These advanced derivatives often function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation cascade that drives cell proliferation and survival.[2] The 5-chloro substituent can enhance binding affinity and modulate the pharmacokinetic properties of the final drug molecule. Research has shown that derivatives can exhibit potent antiproliferative activity with IC₅₀ values in the nanomolar range against various cancer cell lines.[18][19]

Safety and Handling

As with any laboratory chemical, 1-(5-chloro-1H-indol-3-yl)ethanone should be handled with appropriate care, using personal protective equipment (PPE).

Table 3: GHS Hazard Information | Category | Information | Source(s) | | :--- | :--- | :--- | | Pictogram |

|[3] | | Signal Word | Warning |[3] | | Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[3] | | Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3] |Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[20][21]

-

Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[20][21]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[21]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[20][21]

Conclusion

1-(5-chloro-1H-indol-3-yl)ethanone is more than a simple heterocyclic ketone; it is a strategically important building block in the field of drug discovery. Its well-defined chemical properties, predictable spectroscopic profile, and accessible synthetic routes make it an invaluable tool for medicinal chemists. The proven success of the 5-chloro-indole scaffold in generating potent, biologically active molecules ensures that this compound will continue to be a subject of intense research and a key component in the development of next-generation therapeutics.

References

-

PubChem (n.d.). 1-(5-chloro-1H-indol-3-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI (2024). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. Retrieved from [Link]

-

Molbase (n.d.). 1-(5-Chloro-1H-indol-3-yl)ethanone. Retrieved from [Link]

-

ResearchGate (n.d.). 13C and 1H NMR Spectroscopic Data of Compounds 1, 2, and 3 in CD3OD. Retrieved from [Link]

-

ResearchGate (2025). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Retrieved from [Link]

-

The Pharma Innovation Journal (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. Retrieved from [Link]

-

PubMed (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Retrieved from [Link]

-

National Institutes of Health (2012). Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. Retrieved from [Link]

-

Royal Society of Chemistry (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Retrieved from [Link]

-

PubMed (2011). Microwave-assisted synthesis of medicinally relevant indoles. Retrieved from [Link]

-

PubMed Central (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Retrieved from [Link]

-

Cole-Parmer (n.d.). Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. Retrieved from [Link]

-

ResearchGate (n.d.). 1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3. Retrieved from [Link]

-

The Pharma Innovation Journal (2013). Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflammatory and Anti-Microbial. Retrieved from [Link]

-

Elsevier (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

MDPI (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Retrieved from [Link]

-

PubMed Central (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Retrieved from [Link]

-

Aislun Bio (n.d.). 1-(5-Chloro-1H-indol-3-yl)ethanone. Retrieved from [Link]

-

PubChem (n.d.). 5-Chloro-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Retrieved from [Link]

-

Indonesian Journal of Science and Technology (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 51843-24-4 1-(5-Chloro-1H-indol-3-yl)ethanone AKSci J50935 [aksci.com]

- 4. 1-(5-chloro-1H-indol-3-yl)ethanone | C10H8ClNO | CID 2762971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 51843-24-4 CAS MSDS (1-(5-CHLORO-1H-INDOL-3-YL)ETHANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-(5-CHLORO-1H-INDOL-3-YL)ETHANONE | 51843-24-4 [chemicalbook.com]

- 7. 51843-24-4|1-(5-Chloro-1H-indol-3-yl)ethanone|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Page loading... [guidechem.com]

- 15. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. thepharmajournal.com [thepharmajournal.com]

- 17. thepharmajournal.com [thepharmajournal.com]

- 18. mdpi.com [mdpi.com]

- 19. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The 5-Chloro-Indole Moiety: A Privileged Scaffold in Modern Drug Discovery — A Technical Guide to the Properties and Applications of 1-(5-Chloro-1H-indol-3-yl)ethanone (CAS: 51843-24-4)

For researchers, medicinal chemists, and drug development professionals, the identification of versatile molecular scaffolds is paramount to the successful discovery of novel therapeutics. The indole ring system, a core component of numerous natural products and approved drugs, represents one such privileged structure.[1] This technical guide focuses on a particularly compelling derivative, 1-(5-Chloro-1H-indol-3-yl)ethanone, and the broader family of 5-chloro-indole compounds. The strategic placement of a chlorine atom at the 5-position of the indole ring significantly influences the molecule's electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry.[2] This guide will provide an in-depth exploration of the synthesis, properties, and, most importantly, the application of this key intermediate in the development of potent therapeutic agents, with a particular focus on oncology.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 1-(5-Chloro-1H-indol-3-yl)ethanone are summarized below:

| Property | Value |

| CAS Number | 51843-24-4 |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Appearance | Solid |

| Melting Point | 229-234°C[3] |

Synthesis of 1-(5-Chloro-1H-indol-3-yl)ethanone: A Practical Protocol

The synthesis of 1-(5-Chloro-1H-indol-3-yl)ethanone is a critical first step for its utilization as a synthetic intermediate. A common and effective method involves the Friedel-Crafts acylation of 5-chloroindole. The following protocol provides a detailed, step-by-step methodology for this synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol outlines a microwave-assisted synthesis which can offer advantages in terms of reaction time and yield.

Materials:

-

5-chloroindole

-

Acetic anhydride

-

Yttrium(III) trifluoromethanesulfonate (or other suitable Lewis acid catalyst)

-

Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)

-

Diethyl ether

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Saturated brine (NaCl solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

n-hexane

-

Ethyl acetate

Procedure:

-

To a 10 mL glass reaction tube suitable for a single-mode microwave reactor, add 5-chloroindole (1 mmol), acetic anhydride (1 mmol), yttrium(III) trifluoromethanesulfonate (0.01 mmol), and the ionic liquid (1 mmol).

-

Seal the reaction tube with a polytetrafluoroethylene cap and place it in the single-mode microwave reactor.

-

Irradiate the mixture under optimized conditions of temperature and time to drive the reaction to completion.

-

After the reaction is complete, allow the tube to cool to room temperature.

-

Extract the reaction mixture with diethyl ether (5 x 10 mL).

-

Separate the combined ether layers and wash sequentially with deionized water (2 x 10 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and saturated brine (2 x 10 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of n-hexane/ethyl acetate (e.g., starting from 10:0 to 8:2) to afford the pure 1-(5-Chloro-1H-indol-3-yl)ethanone.[4]

Caption: Workflow for the synthesis of 1-(5-Chloro-1H-indol-3-yl)ethanone.

The Role of 1-(5-Chloro-1H-indol-3-yl)ethanone in Anticancer Drug Discovery

While direct biological activity data for 1-(5-Chloro-1H-indol-3-yl)ethanone is limited in publicly available literature, its significance lies in its role as a key intermediate for the synthesis of a multitude of biologically active molecules, particularly in the realm of oncology. The 5-chloro-indole scaffold is a recurring motif in potent enzyme inhibitors and modulators of critical signaling pathways implicated in cancer.

Targeting Key Signaling Pathways in Cancer

Derivatives of 5-chloro-indole have demonstrated efficacy in inhibiting several key signaling pathways that are often dysregulated in cancer.[1]

-

EGFR/BRAF Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are crucial components of the MAPK/ERK signaling pathway, which regulates cell proliferation, survival, and differentiation. Mutations in these proteins can lead to uncontrolled cell growth and tumor development. 5-Chloro-indole derivatives have been successfully designed as inhibitors of these kinases, binding to the ATP-binding site and preventing downstream signaling.[1][5] This mechanism of action is a cornerstone of many targeted cancer therapies.

-

WNT Signaling Pathway: The WNT signaling pathway is integral to embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. The 5-chloro-indole scaffold has been incorporated into molecules that can modulate this pathway, offering a different therapeutic strategy.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 51843-24-4 1-(5-Chloro-1H-indol-3-yl)ethanone AKSci J50935 [aksci.com]

- 4. 1-(5-CHLORO-1H-INDOL-3-YL)ETHANONE | 51843-24-4 [chemicalbook.com]

- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of Substituted Indoles

An In-depth Technical Guide to the Structure and Synthesis of 3-Acetyl-5-chloroindole

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability. Among the vast library of substituted indoles, 3-Acetyl-5-chloroindole emerges as a particularly valuable building block. The presence of the chlorine atom at the 5-position significantly alters the molecule's lipophilicity and electronic distribution, a common and effective strategy in drug design.[2] The 3-acetyl group, meanwhile, serves as a versatile chemical handle, providing a reactive site for further elaboration into more complex therapeutic agents, including potent anticancer and anti-inflammatory compounds.[3][4]

This guide provides a detailed exploration of the structure, properties, and synthesis of 3-Acetyl-5-chloroindole, offering field-proven insights into its preparation and strategic application for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

3-Acetyl-5-chloroindole is a heterocyclic aromatic compound. The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. A chlorine atom is substituted at the C5 position of the benzene ring, and an acetyl group (–COCH₃) is attached to the C3 position of the pyrrole ring, the most common site for electrophilic substitution on the indole nucleus.[5]

Chemical Structure of 3-Acetyl-5-chloroindole

Data Summary: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 225-228 °C |

| CAS Number | 29253-43-4 |

Synthesis of 3-Acetyl-5-chloroindole: A Mechanistic Approach

The introduction of an acyl group onto an indole ring is most classically achieved via the Friedel-Crafts acylation reaction.[5][6] This method remains a robust and widely used strategy due to its directness and scalability. An alternative approach, leveraging organometallic reagents, offers a different set of conditions that can be advantageous in specific contexts.

Primary Synthetic Route: Electrophilic Substitution via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. In the case of the highly nucleophilic indole ring, the reaction proceeds readily to form the 3-acylated product.[7]

Causality and Experimental Rationale:

The choice of Friedel-Crafts acylation is dictated by its efficiency. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[8][9] This potent electrophile is then attacked by the electron-rich indole π-system. The inherent electronic properties of the indole ring direct this attack to the C3 position, which is the most nucleophilic site. The resulting ketone product is deactivated towards further acylation, preventing polysubstitution, a common issue in Friedel-Crafts alkylations.[7]

Caption: Synthesis of 3-Acetyl-5-chloroindole using a Grignard reagent intermediate.

Protocol Outline:

-

A solution of 5-chloroindole in anhydrous THF or diethyl ether is cooled to 0 °C.

-

One equivalent of a Grignard reagent (e.g., MeMgBr) is added dropwise. Methane gas evolution is observed as the N-H proton is abstracted.

-

After stirring for 30-60 minutes, the solution of the indolylmagnesium bromide is treated with acetyl chloride (1.0 eq).

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The product is isolated via standard extraction and purification procedures as described in the Friedel-Crafts method.

Applications in Drug Discovery and Development

3-Acetyl-5-chloroindole is not typically an end-product but rather a crucial intermediate for building more complex, biologically active molecules. [1]Its value lies in the synthetic versatility of the acetyl group and the electronic influence of the chloro substituent.

-

Scaffold for Heterocycle Synthesis: The acetyl group is a versatile precursor. It can undergo condensation reactions with hydrazines to form pyrazoles, with hydroxylamine to form isoxazoles, or participate in Claisen-Schmidt condensations to form chalcone-like structures, which are themselves precursors to other heterocyclic systems. [4]* Precursor to Anti-cancer Agents: Many potent kinase inhibitors, particularly those targeting EGFR and BRAF, are built upon the indole framework. [10]The 3-acetyl-5-chloroindole core can be elaborated through multi-step synthesis to produce complex molecules that fit into the ATP-binding pocket of these enzymes. For example, it serves as a starting material for the synthesis of indolo[2,3-b]quinolines, a class of compounds known for their DNA intercalation and potent antiplasmodial and cytotoxic activities. [3]* Modulation of Pharmacokinetic Properties: The chlorine atom at the 5-position enhances the lipophilicity of the molecule. This modification is a key strategy in medicinal chemistry to improve membrane permeability and oral bioavailability of drug candidates. [2]It can also block a potential site of metabolic oxidation, thereby increasing the metabolic stability and half-life of the final drug compound.

Conclusion

3-Acetyl-5-chloroindole is a high-value synthetic intermediate whose strategic importance is rooted in the versatility of the indole scaffold. A thorough understanding of its synthesis, particularly the robust and scalable Friedel-Crafts acylation, is essential for its effective utilization. The ability to reliably produce this building block opens the door to a vast chemical space of complex indole derivatives, enabling the discovery and development of next-generation therapeutics for a range of diseases. The principles and protocols outlined in this guide provide a solid, field-tested foundation for researchers aiming to leverage this potent chemical entity in their work.

References

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. Retrieved from [Link]

-

Alchem.Pharmtech. (n.d.). CAS 114306-00-2 | 3-ACETYLOXY-5-CHLOROINDOLE. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-indole-2,3-dione, 1-acetyl-5-chloro-. Retrieved from [Link]

- Google Patents. (n.d.). WO2010103550A2 - Process for the preparation of intermediates.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

YouTube. (2019). Friedel-Crafts acylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Retrieved from [Link]

-

The Pharma Innovation Journal. (2013). Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflammatory and Anti-Microbial. Retrieved from [Link]

-

PubMed. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Retrieved from [Link]

-

Pearson. (n.d.). Show how you would add Grignard reagent to acid chloride or ester.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Switchable Synthesis of 3-Aminoindolines and 2'- Aminoarylacetic Acids Using Grignard Reagents and 3. Retrieved from [Link]

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloroindole-3-acetic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1912-45-4| Chemical Name : 5-Chloroindole-3-acetic acid. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Retrieved from [Link]

-

RCS Research Chemistry Services. (n.d.). Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ChemView. (n.d.). 931 S Springville Ave, Fostoria, Seneca, OH, 44830. Retrieved from [Link]

Sources

- 1. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of 1-(5-chloro-1H-indol-3-yl)ethanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data of 1-(5-chloro-1H-indol-3-yl)ethanone, a key heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the experimental observations, ensuring a deeper understanding for researchers and drug development professionals.

Introduction: The Significance of 1-(5-chloro-1H-indol-3-yl)ethanone

1-(5-chloro-1H-indol-3-yl)ethanone, also known as 3-acetyl-5-chloroindole, belongs to the indole class of heterocyclic compounds. The indole scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active molecules. The introduction of a chlorine atom at the 5-position and an acetyl group at the 3-position of the indole ring significantly influences the molecule's electronic properties and potential biological activity. This compound serves as a crucial intermediate in the synthesis of more complex molecules, including potential therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and as a foundational dataset for the characterization of its downstream derivatives.

Molecular Structure and Key Features

The structural framework of 1-(5-chloro-1H-indol-3-yl)ethanone forms the basis for interpreting its spectroscopic data. The key features include the indole ring system, the chlorine substituent on the benzene ring portion, and the acetyl group at the reactive 3-position.

Figure 1: Molecular Structure of 1-(5-chloro-1H-indol-3-yl)ethanone.

Synthesis and Spectroscopic Characterization

The synthesis of 1-(5-chloro-1H-indol-3-yl)ethanone is typically achieved through the Friedel-Crafts acylation of 5-chloroindole. A common and effective method involves the reaction of 5-chloroindole with acetic anhydride. This electrophilic substitution reaction preferentially occurs at the electron-rich C3 position of the indole ring.

General Synthetic Protocol

A robust method for the synthesis of 1-(5-chloro-1H-indol-3-yl)ethanone is the reaction of 5-chloroindole with acetic anhydride in the presence of a catalyst. While various catalysts can be employed, this protocol outlines a general approach.

Experimental Protocol:

-

To a solution of 5-chloroindole (1 equivalent) in a suitable solvent (e.g., a mixture of acetic acid and acetic anhydride), add the acetylating agent.

-

The reaction mixture is then heated to reflux for a specified period (e.g., 20 hours) to ensure complete conversion.

-

Upon cooling, the product often precipitates from the reaction mixture.

-

The solid product is collected by filtration.

-

Purification is typically achieved by column chromatography on silica gel to yield the pure 1-(5-chloro-1H-indol-3-yl)ethanone.

Figure 2: General synthetic workflow for 1-(5-chloro-1H-indol-3-yl)ethanone.

Spectroscopic Data Analysis

The following sections detail the characteristic spectroscopic data for 1-(5-chloro-1H-indol-3-yl)ethanone, providing a comprehensive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of 1-(5-chloro-1H-indol-3-yl)ethanone exhibits distinct signals corresponding to the protons of the indole ring and the acetyl group.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Interpretation:

-

Indole NH Proton: A broad singlet is expected for the N-H proton of the indole ring, typically appearing downfield due to its acidic nature and involvement in hydrogen bonding.

-

Aromatic Protons: The protons on the benzene portion of the indole ring will appear in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern will lead to specific splitting patterns (doublets, doublet of doublets) that can be assigned to H-2, H-4, H-6, and H-7. The proton at C2 of the indole ring is also expected in this region, often as a singlet or a narrow multiplet.

-

Acetyl Protons: The three equivalent protons of the methyl group in the acetyl moiety will give rise to a sharp singlet, typically in the range of 2.4-2.6 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in 1-(5-chloro-1H-indol-3-yl)ethanone will produce a distinct signal in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Interpretation:

-

Carbonyl Carbon: The carbon of the acetyl group's carbonyl function (C=O) is expected to resonate significantly downfield, typically in the range of 190-200 ppm.

-

Aromatic and Heterocyclic Carbons: The eight carbon atoms of the indole ring will appear in the aromatic region (approximately 110-140 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and acetyl groups, as well as the heteroatom (nitrogen).

-

Acetyl Methyl Carbon: The carbon of the methyl group in the acetyl moiety will appear upfield, typically in the range of 25-30 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Interpretation:

-

N-H Stretch: A characteristic absorption band for the N-H stretching vibration of the indole ring is expected in the region of 3200-3500 cm⁻¹. This peak is often broad due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the acetyl moiety is anticipated in the range of 1650-1700 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic C=C bond stretching vibrations will give rise to several absorptions in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pattern.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 193.03 | [M]⁺ (Calculated for C₁₀H₈ClNO) |

| Fragment ion data not available in search results |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The mass spectrum is expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of 1-(5-chloro-1H-indol-3-yl)ethanone (193.63 g/mol ). Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak is a key diagnostic feature.

-

Fragmentation Pattern: Common fragmentation pathways for this molecule would likely involve the loss of the acetyl group (CH₃CO) or the methyl group (CH₃) from the molecular ion.

Conclusion

The comprehensive spectroscopic analysis of 1-(5-chloro-1H-indol-3-yl)ethanone provides a detailed and unambiguous fingerprint for its identification and characterization. The correlation between the observed spectroscopic data and the known molecular structure is a testament to the power of these analytical techniques in modern chemical research and drug development. This guide serves as a valuable resource for scientists working with this important indole derivative, facilitating its use in the synthesis of novel compounds with potential therapeutic applications.

References

- A comprehensive list of references will be compiled upon retrieval of the full spectroscopic data

An In-Depth Technical Guide to 1-(5-chloro-1H-indol-3-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(5-chloro-1H-indol-3-yl)ethanone, a key heterocyclic intermediate in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, synthesis, characterization, and its role as a versatile building block for novel therapeutic agents.

Core Molecular Attributes

1-(5-chloro-1H-indol-3-yl)ethanone is a substituted indole derivative featuring a chloro group at the 5-position of the indole ring and an acetyl group at the 3-position. These functional groups are pivotal to its reactivity and its utility as a precursor in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 1-(5-chloro-1H-indol-3-yl)ethanone

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClNO | [1] |

| Molecular Weight | 193.63 g/mol | [2], [1] |

| CAS Number | 51843-24-4 | [3] |

| Appearance | Light-yellow to yellow powder or crystals |

Synthesis of 1-(5-chloro-1H-indol-3-yl)ethanone

The primary synthetic route to 1-(5-chloro-1H-indol-3-yl)ethanone is through the acylation of 5-chloroindole. The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, predominantly at the C3 position. Two common methods for this transformation are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of 5-chloroindole with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst is a standard approach.[4] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that then attacks the electron-rich indole ring.

Reaction Scheme:

Causality in Experimental Choices:

-

Choice of Acylating Agent: Acetic anhydride is often preferred due to its lower cost and ease of handling compared to the more reactive and moisture-sensitive acetyl chloride.

-

Lewis Acid Catalyst: A variety of Lewis acids can be employed, including AlCl₃, SnCl₄, or milder catalysts like ZnCl₂ or metal triflates. The choice of catalyst can influence the reaction rate and selectivity, with stronger Lewis acids potentially leading to side reactions or degradation of the indole ring.[4] The use of catalytic amounts of metal triflates is a more modern and efficient approach.[2]

-

Solvent: An inert solvent such as dichloromethane, 1,2-dichloroethane, or an ionic liquid is typically used to facilitate the reaction and control the temperature.[4]

Detailed Experimental Protocol (Representative):

-

To a stirred solution of 5-chloroindole (1.0 eq) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., zinc oxide, 0.1 eq).[4]

-

Add the acylating agent (e.g., acetic anhydride, 1.2 eq) dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 1-(5-chloro-1H-indol-3-yl)ethanone.[2]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides an alternative route for the acylation of indoles.[5][6] This method involves the use of a Vilsmeier reagent, which is typically formed from a tertiary amide (like N,N-dimethylacetamide) and phosphorus oxychloride (POCl₃).[7] The resulting chloroiminium ion is the electrophile that attacks the indole ring. Subsequent hydrolysis of the intermediate iminium salt yields the desired ketone.

Mechanism of Vilsmeier-Haack Acylation: The Vilsmeier-Haack reaction is a milder alternative to Friedel-Crafts acylation and is particularly effective for electron-rich heterocycles. The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent) from a substituted amide and phosphorus oxychloride. This electrophile then attacks the C3 position of the indole. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final ketone product.[8]

Diagram of the Vilsmeier-Haack Reaction Workflow:

Caption: Workflow for the Vilsmeier-Haack acylation of 5-chloroindole.

Structural Characterization

Thorough characterization of 1-(5-chloro-1H-indol-3-yl)ethanone is essential to confirm its identity and purity. This is typically achieved through a combination of spectroscopic techniques. While publicly available, peer-reviewed spectral data for this specific compound is limited, the expected spectral characteristics can be predicted based on the analysis of closely related structures.[9]

Table 2: Predicted Spectroscopic Data for 1-(5-chloro-1H-indol-3-yl)ethanone

| Technique | Predicted Observations |

| ¹H NMR | - NH proton: Broad singlet, δ ~8.0-9.0 ppm. - Aromatic protons (indole ring): Multiplets in the range of δ ~7.2-8.2 ppm. The proton at C4 is expected to be a doublet around δ 8.1 ppm, the proton at C2 a singlet around δ 8.0 ppm, the proton at C7 a doublet around δ 7.4 ppm, and the proton at C6 a doublet of doublets around δ 7.2 ppm. - Acetyl protons (-COCH₃): Singlet, δ ~2.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): δ ~192 ppm. - Indole ring carbons: Signals in the aromatic region (δ ~110-140 ppm). C5 (attached to Cl) is expected around δ 126 ppm. Other carbons would include C2 (~135 ppm), C3 (~117 ppm), C3a (~124 ppm), C4 (~122 ppm), C6 (~123 ppm), C7 (~112 ppm), and C7a (~135 ppm). - Acetyl methyl carbon (-CH₃): δ ~27 ppm. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): Expected at m/z 193, with a characteristic M+2 peak at m/z 195 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. - Key Fragmentation: Loss of the acetyl group (CH₃CO) to give a fragment at m/z 150. |

| Infrared (IR) Spectroscopy | - N-H stretch: Broad peak around 3300 cm⁻¹. - C=O stretch (ketone): Strong, sharp peak around 1650 cm⁻¹. - C=C stretches (aromatic): Peaks in the 1600-1450 cm⁻¹ region. - C-Cl stretch: Peak in the 800-600 cm⁻¹ region. |

Self-Validating Protocol for Characterization:

A combination of these techniques provides a robust validation of the compound's structure. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the presence of key functional groups. Mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of chlorine). IR spectroscopy provides further confirmation of the functional groups present.

Applications in Drug Discovery and Medicinal Chemistry

The 3-acetylindole scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for the synthesis of a wide array of biologically active compounds. The presence of the acetyl group at the C3 position offers a reactive handle for further chemical modifications, while the indole nucleus itself is a common feature in many natural products and pharmaceuticals.

Diagram of the Role of 1-(5-chloro-1H-indol-3-yl)ethanone in Drug Discovery:

Caption: Synthetic utility of 1-(5-chloro-1H-indol-3-yl)ethanone.

Key Synthetic Transformations and Therapeutic Targets:

-

Synthesis of Chalcones and Flavonoids: The acetyl group can undergo condensation reactions with various aldehydes to form chalcone-like structures, which are precursors to flavonoids and other heterocyclic systems with demonstrated anti-inflammatory, antimicrobial, and anticancer activities.

-

Formation of Pyrazoles and Isoxazoles: Reaction of the acetylindole with hydrazines or hydroxylamine can lead to the formation of pyrazole and isoxazole rings, respectively. These five-membered heterocycles are present in numerous approved drugs.

-

Precursor to Indole Alkaloids: 3-Acetylindoles are valuable starting materials for the total synthesis of various natural and synthetic indole alkaloids, a class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.

-

Development of Kinase Inhibitors: The indole scaffold is a common core in many kinase inhibitors used in oncology. The 3-acetyl group can be elaborated to introduce functionalities that interact with the ATP-binding site of various kinases. The 5-chloro substituent can enhance binding affinity through halogen bonding or by modifying the electronic properties of the indole ring.

The introduction of a chlorine atom at the 5-position can significantly impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The chloro group can increase lipophilicity, potentially improving membrane permeability, and can also engage in specific halogen bonding interactions with protein targets, thereby enhancing binding affinity and selectivity.

Conclusion

1-(5-chloro-1H-indol-3-yl)ethanone is a fundamentally important building block in the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its straightforward synthesis and the versatile reactivity of its functional groups make it an invaluable tool for medicinal chemists. This guide provides a foundational understanding of its properties, synthesis, and characterization, empowering researchers to leverage this compound in the design and development of next-generation pharmaceuticals.

References

-

Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available at: [Link].

- Clement, B. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2.

-

Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC. Available at: [Link].

-

Supporting Information. ScienceOpen. Available at: [Link].

- O'Neil, M. J. et al. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

-

Supporting Information. Wiley-VCH. Available at: [Link].

-

Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link].

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link].

-

Supporting information Indoles. The Royal Society of Chemistry. Available at: [Link].

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link].

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental). Human Metabolome Database. Available at: [Link].

-

Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. Available at: [Link].

-

5-Chloro-1-indanone. PubChem. Available at: [Link].

-

Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST WebBook. Available at: [Link].

-

CuI-NP catalyzed N-Arylation of amines using Vit-E analoues as Amphiphile in water :Application in the synthesis of pharmaceutical entities - Supporting Information. Royal Society of Chemistry. Available at: [Link].

-

1-(2-Chloro-1-(pent-4-enyl)-1H-indol-3-yl)ethanone - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link].

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Available at: [Link].

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link].

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. Available at: [Link].

-

Ethanone, 1-(1H-indol-3-yl)-. NIST WebBook. Available at: [Link].

-

1-(3-chloro-2-cyclopropyl-1H-indol-5-yl)ethanone. PubChem. Available at: [Link].

-

ethanone, 2-chloro-1-(5-chloro-2-hydroxyphenyl)- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link].

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-(5-CHLORO-1H-INDOL-3-YL)ETHANONE | 51843-24-4 [chemicalbook.com]

- 3. 51843-24-4 1-(5-Chloro-1H-indol-3-yl)ethanone AKSci J50935 [aksci.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

solubility of 1-(5-chloro-1H-indol-3-yl)ethanone in organic solvents

An In-depth Technical Guide to the Solubility of 1-(5-chloro-1H-indol-3-yl)ethanone in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(5-chloro-1H-indol-3-yl)ethanone, a key intermediate in various synthetic pathways. As a Senior Application Scientist, the insights presented herein are derived from fundamental chemical principles and established laboratory practices. This document will delve into the physicochemical properties of the compound, the theoretical underpinnings of its solubility, and a robust experimental protocol for quantitative solubility determination. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to 1-(5-chloro-1H-indol-3-yl)ethanone

1-(5-chloro-1H-indol-3-yl)ethanone is a heterocyclic compound featuring an indole scaffold, which is a prevalent motif in numerous biologically active molecules. The strategic placement of a chloro substituent on the indole ring and an acetyl group at the 3-position significantly influences its chemical reactivity and physical properties, including its solubility. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development.

Key Structural Features:

-

Indole Ring: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. The N-H group of the indole is a hydrogen bond donor.

-

Chloro Group: An electron-withdrawing group that increases the molecule's polarity and can participate in dipole-dipole interactions.

-

Ethanone (Acetyl) Group: A polar functional group containing a carbonyl (C=O) which can act as a hydrogen bond acceptor.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(5-chloro-1H-indol-3-yl)ethanone is presented in Table 1. These properties are crucial in predicting and understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | [1][2][3][4] |

| Molecular Weight | 193.63 g/mol | [1][2] |

| Melting Point | 229-234 °C | [5] |

| Appearance | Solid | [5] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] The key factors influencing the solubility of 1-(5-chloro-1H-indol-3-yl)ethanone are its polarity and its capacity for hydrogen bonding.

-

Polarity: The presence of the chloro and acetyl groups, in addition to the indole nitrogen, imparts a significant degree of polarity to the molecule. Therefore, it is expected to be more soluble in polar solvents than in nonpolar solvents.

-

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor.[8][9][10] Solvents that can participate in hydrogen bonding (protic solvents) are likely to be effective at solvating this molecule.

Based on these principles, a predicted qualitative solubility profile in various classes of organic solvents is presented in Table 2.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with both the N-H and C=O groups. |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Moderate to High | Can accept hydrogen bonds and engage in strong dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low | Lacks the polarity and hydrogen bonding capability to effectively solvate the polar functional groups of the analyte. |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, step-by-step protocol for the quantitative determination of the solubility of 1-(5-chloro-1H-indol-3-yl)ethanone. This method is based on the shake-flask method, which is a reliable and widely used technique.[7]

Materials and Equipment

-

1-(5-chloro-1H-indol-3-yl)ethanone

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, etc.)